molecular formula C12H14O2 B514135 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde CAS No. 363185-40-4

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

Cat. No.: B514135
CAS No.: 363185-40-4
M. Wt: 190.24g/mol
InChI Key: FBJOEQPHTJSHFH-UHFFFAOYSA-N
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Description

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is an organic compound with a molecular formula of C12H14O2. It belongs to the class of benzofurans, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a benzofuran ring system substituted with three methyl groups and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2,2,7-trimethyl-2,3-dihydro-1-benzofuran with an oxidizing agent to introduce the aldehyde group at the 5-position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid.

    Reduction: 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-methanol.

    Substitution: Halogenated derivatives of the benzofuran ring.

Scientific Research Applications

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzofuran ring system may interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    3,7-Dihydrobenzo[1,2-b4,5-b’]difuran-2,6-dione: Contains a similar benzofuran ring system but with different substituents.

Uniqueness

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is unique due to the presence of three methyl groups and an aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2,2,7-trimethyl-3H-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-4-9(7-13)5-10-6-12(2,3)14-11(8)10/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJOEQPHTJSHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(C2)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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